

Application Note: Characterization of CuInSe₂ Thin Films by X-ray Diffraction

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Compound of Interest

Compound Name: Copper indium selenide

Cat. No.: B076934

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Introduction

Copper Indium Diselenide (CuInSe₂ or CIS) is a ternary semiconductor material with a chalcopyrite crystal structure, which is highly significant for photovoltaic applications.[1] Its high optical absorption coefficient and direct band gap make it an ideal absorber layer in thin-film solar cells.[1][2] The efficiency and performance of these solar cells are intrinsically linked to the structural properties of the CuInSe₂ thin film, such as its crystallinity, crystal structure, preferred orientation, crystallite size, and residual strain. X-ray diffraction (XRD) is a powerful and non-destructive technique that provides comprehensive information about these structural characteristics. This application note details the use of XRD for the analysis of CuInSe₂ thin films.

Principles of XRD Analysis for CuInSe₂ Thin Films

X-ray diffraction operates on the principle of Bragg's Law, which relates the wavelength of incident X-rays, the angle of incidence, and the spacing between crystal lattice planes. When a monochromatic X-ray beam is directed at a crystalline sample, constructive interference (a diffraction peak) occurs only when Bragg's condition is satisfied.

For CuInSe₂, which has a tetragonal chalcopyrite structure, the relationship between the interplanar spacing (d) and the lattice parameters (a and c) is given by the following equation:

$$1/d^2 = (h^2 + k^2)/a^2 + l^2/c^2$$

where (hkl) are the Miller indices of the diffracting crystallographic plane.

An XRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint of the crystalline material. The key information extracted from the XRD pattern of a CuInSe₂ thin film includes:

- **Phase Identification:** The positions of the diffraction peaks are used to identify the crystalline phases present in the film. By comparing the experimental pattern with standard diffraction data, such as that from the Joint Committee on Powder Diffraction Standards (JCPDS), one can confirm the formation of the CuInSe₂ chalcopyrite phase and detect any secondary phases like Cu_xSe or In_xSe.[1][3]
- **Crystal Structure and Lattice Parameters:** The peak positions are used to calculate the interplanar spacing (d -values) using Bragg's Law. These d -values can then be used to determine the lattice parameters 'a' and 'c' of the tetragonal unit cell.[3][4]
- **Preferred Orientation (Texture):** In thin films, it is common for the crystallites to have a preferred orientation. This is observed in the XRD pattern as a significant enhancement in the intensity of a particular diffraction peak compared to a randomly oriented powder sample. For CuInSe₂ thin films, a strong preferential orientation along the (112) plane is often observed.[1][5][6]
- **Crystallite Size:** The broadening of the diffraction peaks is inversely proportional to the size of the coherently diffracting domains, known as crystallites. The average crystallite size can be estimated using the Scherrer equation.[3]
- **Microstrain:** Lattice strain, which can be induced by defects, dislocations, or thermal mismatch with the substrate, also contributes to the broadening of diffraction peaks. The Williamson-Hall method can be used to separate the effects of crystallite size and microstrain on peak broadening.[6][7][8]

Experimental Protocol

This protocol outlines the procedure for the characterization of CuInSe₂ thin films using a standard powder X-ray diffractometer.

1. Sample Preparation

- Ensure the CuInSe₂ thin film is deposited on a flat substrate (e.g., glass, molybdenum-coated glass).
- The sample surface should be clean and free of any contaminants.
- Mount the sample securely on the sample holder of the diffractometer, ensuring that the film surface is perfectly flat and at the correct height with respect to the X-ray beam.

2. Instrument Setup and Data Acquisition

- X-ray Source: Typically, a Cu K α radiation source (wavelength $\lambda = 1.5406 \text{ \AA}$) is used.
- Goniometer Configuration: A Bragg-Brentano geometry is commonly used for thin film analysis. For more advanced texture analysis, a Eulerian cradle may be required.[9]
- Scan Type: A continuous 2θ scan is generally performed.
- Scan Range (2θ): A typical scan range for CuInSe₂ is from 20° to 80° .
- Step Size: A step size of 0.02° is often sufficient.
- Scan Speed/Dwell Time: The scan speed should be slow enough to obtain good signal-to-noise ratio, for example, $1\text{-}2^\circ$ per minute.
- Optics: Use appropriate slits (divergence, anti-scatter, and receiving) to control the beam geometry and reduce background noise. Parallel beam optics are recommended for thin film analysis to minimize errors.[9]

3. Data Analysis

- Phase Identification:
 - Compare the peak positions in the experimental XRD pattern with the standard JCPDS card for CuInSe₂ (e.g., JCPDS No. 40-1487).[3][10]
 - Identify the Miller indices (hkl) for each diffraction peak corresponding to the chalcopyrite structure. The most intense peaks are typically (112), (204/220), and (116/312).[6]

- Look for any additional peaks that may indicate the presence of secondary phases.
- Lattice Parameter Calculation:
 - Use the positions of multiple diffraction peaks to calculate the interplanar spacing (d) for each peak using Bragg's Law ($n\lambda = 2d\sin\theta$).
 - Using the equation for a tetragonal system and the (hkl) indices, solve for the lattice parameters 'a' and 'c'.[\[3\]](#)
- Determination of Preferred Orientation:
 - Compare the relative intensities of the diffraction peaks in the experimental pattern with those from the standard JCPDS data for a randomly oriented powder.
 - If the intensity of a particular peak, such as the (112) peak, is significantly higher than the standard, it indicates a preferred orientation along that crystallographic direction.[\[4\]](#)[\[6\]](#)
- Crystallite Size Calculation (Scherrer Equation):
 - Select a well-defined, intense diffraction peak that is free from overlap with other peaks.
 - Determine the full width at half maximum (FWHM) of the peak in radians (β). Correct for instrumental broadening by measuring the FWHM of a standard crystalline material (e.g., silicon).
 - Calculate the crystallite size (D) using the Scherrer equation: $D = (K\lambda) / (\beta\cos\theta)$, where K is the shape factor (typically ~ 0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.[\[11\]](#)
- Microstrain Analysis (Williamson-Hall Plot):
 - Measure the FWHM (β) for multiple diffraction peaks at different 2θ angles.
 - Plot $\beta\cos\theta$ on the y-axis versus $4\sin\theta$ on the x-axis.
 - Perform a linear fit to the data points.

- The crystallite size can be determined from the y-intercept, and the microstrain (ϵ) from the slope of the fitted line.[4][6]

Data Presentation

 Table 1: Structural Parameters of CuInSe₂ Thin Films from XRD Analysis

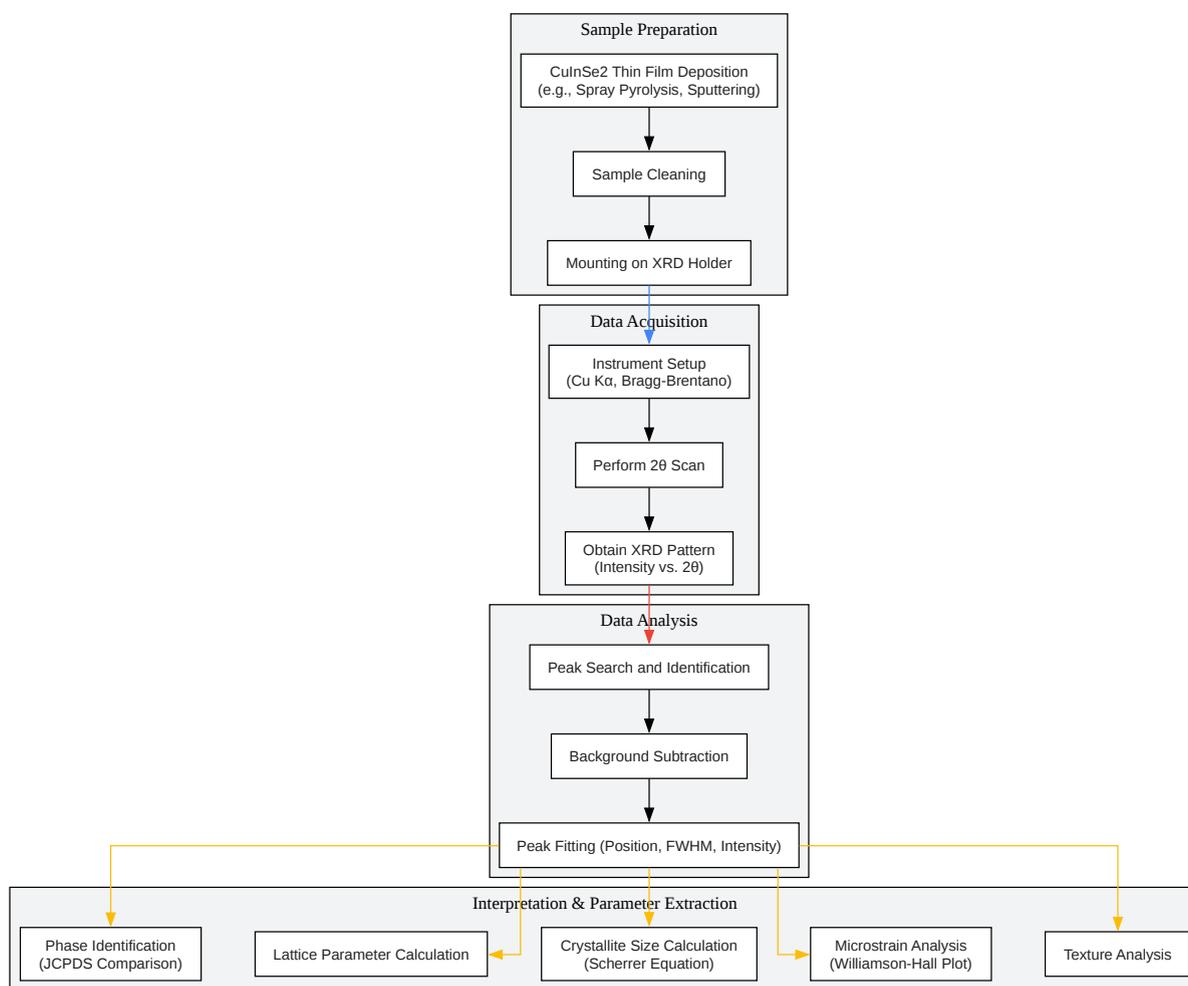
Sample/Reference	Deposition Method	Lattice Parameter 'a' (Å)	Lattice Parameter 'c' (Å)	c/a Ratio	Crystallite Size (nm)	Microstrain (ϵ) x 10 ⁻³	Preferred Orientation
Experimental Sample 1	Spray Pyrolysis	5.785	11.625	2.009	45	1.5	(112)
Experimental Sample 2	Electrodeposition	5.780	11.618	2.010	38	2.1	(112)
Reference[3]	Reactive Evaporation	5.806	11.58	1.995	32	-	-
Reference[12]	Theoretical	5.773	11.559	2.002	-	-	-
JCPDS No. 40-1487	-	5.782	11.621	2.010	-	-	Random

 Table 2: Prominent XRD Peaks for Chalcopyrite CuInSe₂

2θ (°) (Cu Kα)	d-spacing (Å)	(hkl)	Relative Intensity (Random)
~26.6	~3.35	(112)	100%
~44.2	~2.05	(204)/(220)	40%
~52.5	~1.74	(116)/(312)	50%
~64.3	~1.45	(400)/(008)	15%
~70.9	~1.33	(316)/(332)	20%

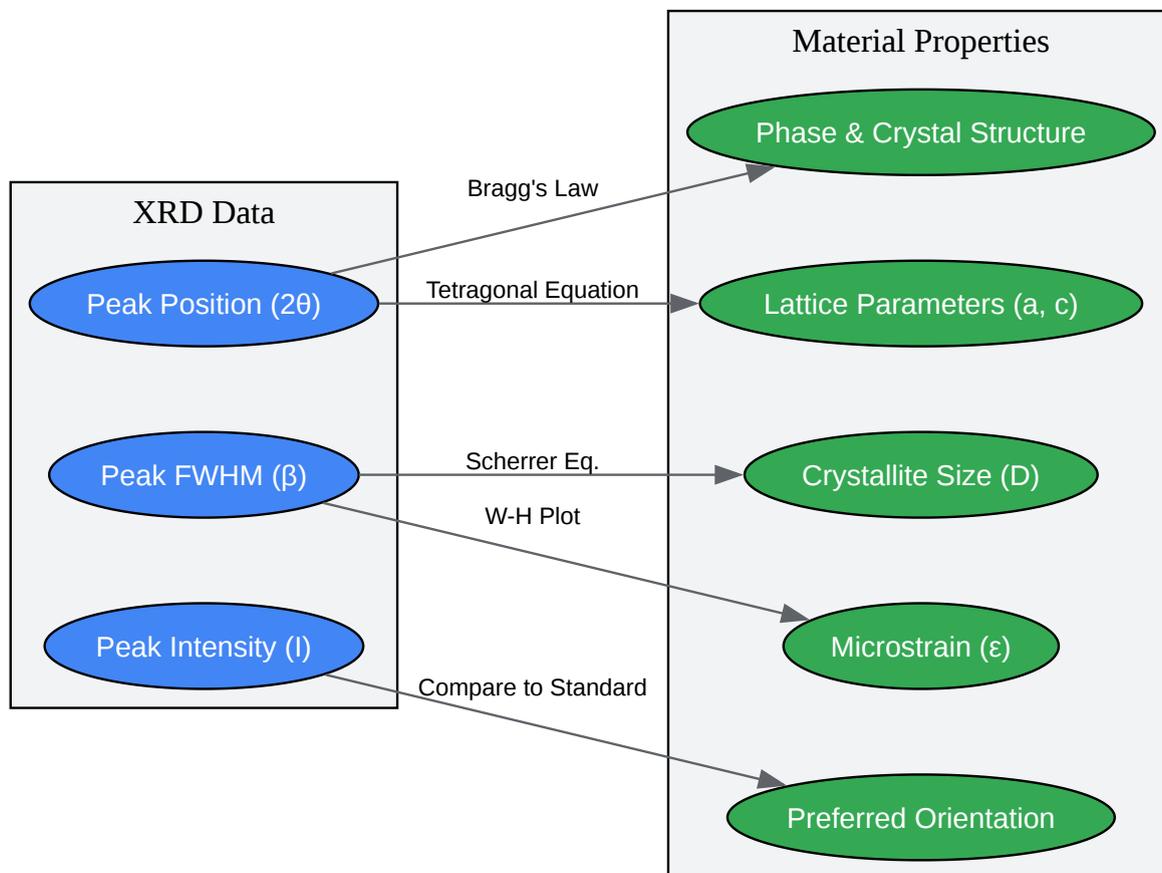
Note: The exact 2θ positions can vary slightly depending on the stoichiometry and strain in the film.^[6]

Visualizations



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Caption: Experimental workflow for XRD analysis of CuInSe2 thin films.



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Caption: Logical relationships in XRD data analysis of CuInSe₂ thin films.

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